molecular formula C18H18ClN3O4 B12476295 N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide

N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B12476295
M. Wt: 375.8 g/mol
InChI Key: SRPCYXIHMACGPB-UHFFFAOYSA-N
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Description

N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide is a complex organic compound with a unique structure that includes a butan-2-ylcarbamoyl group, a phenyl ring, a chloro substituent, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the butan-2-ylcarbamoyl group and its subsequent attachment to the phenyl ring. The chloro and nitro groups are introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The butan-2-ylcarbamoyl group can be modified through acylation or alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and carbamoyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Nitazoxanide: A nitrothiazole derivative with antiparasitic properties.

    Tizoxanide: The active metabolite of nitazoxanide.

    4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: A compound with similar structural features and biological activities.

Uniqueness

N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-2-chloro-4-nitrobenzamide

InChI

InChI=1S/C18H18ClN3O4/c1-3-11(2)20-18(24)14-6-4-5-7-16(14)21-17(23)13-9-8-12(22(25)26)10-15(13)19/h4-11H,3H2,1-2H3,(H,20,24)(H,21,23)

InChI Key

SRPCYXIHMACGPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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